(S)-1-Boc-2-methylazetidine

chiral purity enantiomeric excess stereochemical fidelity

(S)-1-Boc-2-methylazetidine (tert-butyl (2S)-2-methylazetidine-1-carboxylate; CAS 935669-66-2) is an enantiomerically pure, N-Boc-protected four-membered saturated nitrogen heterocycle with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol. It belongs to the azetidine class, characterized by significant ring strain (~25.2 kcal/mol) that is intermediate between highly reactive aziridines (~26.7 kcal/mol) and more stable pyrrolidines (~5.8 kcal/mol).

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Cat. No. B8780257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Boc-2-methylazetidine
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCC1CCN1C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3
InChIKeyQWHDUFSDHJKMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Boc-2-methylazetidine (CAS 935669-66-2): Chiral N-Protected Azetidine Building Block for Stereocontrolled Drug Synthesis


(S)-1-Boc-2-methylazetidine (tert-butyl (2S)-2-methylazetidine-1-carboxylate; CAS 935669-66-2) is an enantiomerically pure, N-Boc-protected four-membered saturated nitrogen heterocycle with molecular formula C₉H₁₇NO₂ and molecular weight 171.24 g/mol . It belongs to the azetidine class, characterized by significant ring strain (~25.2 kcal/mol) that is intermediate between highly reactive aziridines (~26.7 kcal/mol) and more stable pyrrolidines (~5.8 kcal/mol) [1]. Commercial specifications include ≥97.7% chemical purity with defined (S)-stereochemistry at the 2-position , and predicted physicochemical properties include density 1.011 ± 0.06 g/cm³ and boiling point 211.9 ± 9.0 °C . The compound serves as a protected precursor to (S)-2-methylazetidine, a key chiral amine building block employed in the synthesis of clinical-stage drug candidates targeting ketohexokinase (KHK) and central nervous system (CNS) receptors [2][3].

Why (S)-1-Boc-2-methylazetidine Cannot Be Replaced by Racemic, (R)-Enantiomer, or Unprotected Azetidine Analogs


Substituting (S)-1-Boc-2-methylazetidine with the racemic (±)-mixture, the (R)-enantiomer, or the unprotected free base introduces critical failures in stereochemical fidelity, synthetic compatibility, and final product bioactivity. The (S)-absolute configuration is non-negotiable for drug candidates where the 2-methylazetidine moiety engages chiral binding pockets—as demonstrated in ketohexokinase (KHK) inhibitors PF-06835919 and LY3522348, where the (S)-enantiomer is specifically required for target engagement [1]. The N-Boc protecting group is essential for orthogonal protection during multi-step synthesis: the free base (S)-2-methylazetidine (boiling point 72-76 °C) is a volatile, hygroscopic liquid prone to polymerization on storage, whereas the Boc-protected form is a stable, non-volatile solid or high-boiling liquid (bp ~212 °C) compatible with standard laboratory handling . Furthermore, class-level evidence demonstrates that azetidines possess a unique combination of ring strain (25.2 kcal/mol), basicity (pKa 11.29), and conformational rigidity that is not replicated by pyrrolidine or piperidine bioisosteres, making the azetidine scaffold itself irreplaceable in certain pharmacophores [2].

Head-to-Head and Cross-Study Quantitative Differentiation of (S)-1-Boc-2-methylazetidine vs. Closest Analogs


Enantiomeric Purity: Commercial (S)-1-Boc-2-methylazetidine (97.7-98%) vs. Racemic (±)-1-Boc-2-methylazetidine (0% ee)

Commercial (S)-1-Boc-2-methylazetidine is supplied with verified enantiomeric integrity: Shaoyuan reports batch purity of 97.7% , Leyan specifies 98% purity , and CymitQuimica lists 98% . These values represent the chemical purity of the single (S)-enantiomer, corresponding to an enantiomeric excess (ee) of ≥95.4-96%. In contrast, racemic (±)-1-Boc-2-methylazetidine has 0% ee by definition, meaning any stereospecific synthesis relying on the racemate would deliver at best 50% of the desired (S)-configured product. The synthetic precursor (S)-2-methylazetidine is accessed via two orthogonal scalable routes delivering >99% ee, confirming that the enantiopurity established at the free-amine stage is preserved upon Boc protection [1].

chiral purity enantiomeric excess stereochemical fidelity quality control

Scalable Synthetic Accessibility: Dowling Routes (61%/49% Yield, >99% ee, No Chromatography) vs. Earlier Resolution-Based Azetidine Syntheses

The Dowling et al. (2016) routes to (S)-2-methylazetidine—the direct synthetic precursor of (S)-1-Boc-2-methylazetidine—represent a significant advance in scalable access. Route 1 (1,3-bis-triflate cyclization) achieves 61% overall yield with >99% ee; Route 2 (chemoselective reduction of N-Boc azetidine-2-carboxylic acid) achieves 49% overall yield with >99% ee; both routes avoid column chromatography entirely, enabling large-scale production [1]. For comparison, earlier enantioselective azetidine syntheses typified by Couty and co-workers relied on chiral auxiliary-based resolution (e.g., (S)-phenylglycinol) or chiral pool starting materials, achieving diastereomeric excesses (de) of 93 to ≥96% and ee ≥96%, but often requiring chromatographic purification and delivering lower throughput [2]. The Dowling methodology provides a 5-10 percentage point improvement in stereochemical purity (from ~96% to >99% ee) and the operational advantage of chromatography-free isolation, which is a critical cost and scalability differentiator for procurement of multi-gram to kilogram quantities.

scalable synthesis process chemistry chromatography-free enantioselective synthesis

Ring Strain: Azetidine Scaffold (25.2 kcal/mol) Occupies a Unique Reactivity-Stability Niche Between Aziridine (26.7 kcal/mol) and Pyrrolidine (5.8 kcal/mol)

The azetidine ring exhibits a ring strain energy of 25.2 kcal/mol, experimentally determined and confirmed by multiple studies [1]. This value is nearly identical to aziridine (26.7 kcal/mol) but approximately 4.3-fold higher than pyrrolidine (5.8 kcal/mol) and effectively infinite relative to piperidine (~0 kcal/mol). This intermediate strain profile confers a dual advantage: the ring is sufficiently strained to enable ring-opening and ring-expansion reactions under controlled conditions (unlike pyrrolidine, which is largely inert to such transformations), yet sufficiently stable to be handled, stored, and manipulated under standard laboratory conditions without special precautions (unlike aziridines, which require careful handling due to their propensity for uncontrolled ring-opening). This places (S)-1-Boc-2-methylazetidine in a unique reactivity niche: it can serve as both a stable synthetic intermediate and a spring-loaded precursor for ring-expansion diversification to pyrrolidines and other 5-7 membered N-heterocycles [1].

ring strain reactivity conformational rigidity heterocycle design

Basicity (pKa) Profile: Azetidine (pKa 11.29) Matches Pyrrolidine Basicity While Offering a More Compact, Rigid Scaffold

The pKa of the azetidine nitrogen (11.29) is essentially identical to that of pyrrolidine (11.31), and both are significantly more basic than aziridine (7.98) [1]. This means that in terms of protonation state at physiological pH, an azetidine-containing drug will behave similarly to a pyrrolidine-containing analog—a critical consideration for bioavailability and receptor interactions. However, the azetidine ring is more compact (4-membered vs. 5-membered) and more rigid, with bond angles bent 10-20° out of planarity [1]. As evidenced by the 5-fold greater psychotropic potency of an azetidine nicotine analog (1-methyl-2-(3-pyridyl)-azetidine) compared to (-)-nicotine (a pyrrolidine-containing natural product) in rat prostration assays [2], the combination of matched basicity with reduced ring size can translate into enhanced target binding and functional activity. The N-Boc protection in (S)-1-Boc-2-methylazetidine masks this basicity during synthesis (predicted pKa of the Boc-carbamate nitrogen is significantly lower), enabling selective deprotection under mild acidic conditions (TFA/DCM) when the free amine is required [3].

basicity pKa physicochemical properties drug-likeness

Physicochemical Differentiation: Boc-Protected (S)-Enantiomer (bp 211.9 °C, Density 1.011 g/cm³) vs. Free Base (±)-2-Methylazetidine (bp 72-76 °C, Density 0.817 g/cm³)

The N-Boc protection dramatically alters the physicochemical profile of 2-methylazetidine. (S)-1-Boc-2-methylazetidine has a predicted boiling point of 211.9 ± 9.0 °C and density of 1.011 ± 0.06 g/cm³ . In contrast, the unprotected racemic free base (±)-2-methylazetidine has a boiling point of only 72-76 °C and density of 0.817 ± 0.06 g/cm³ . This represents a boiling point elevation of approximately 136-140 °C and a density increase of ~24% upon Boc protection. The free base is a volatile liquid at ambient temperature, prone to evaporative loss during handling and reported to undergo polymerization upon prolonged storage . The Boc-protected form, by contrast, is a stable, non-volatile material that can be stored at room temperature in closed containers under normal laboratory conditions . Additionally, (S)-1-Boc-2-methylazetidine has a computed LogP of 2.02 and TPSA of 29.54 Ų , placing it within favorable drug-like physicochemical space for building blocks intended for CNS-targeted library synthesis.

physicochemical properties storage stability handling safety volatility

Procurement-Driven Application Scenarios for (S)-1-Boc-2-methylazetidine Based on Quantitative Differentiation Evidence


Synthesis of Clinical-Stage Ketohexokinase (KHK) Inhibitors (e.g., PF-06835919, LY3522348) for Metabolic Disease

Both PF-06835919 (Pfizer, Phase II) and LY3522348 (Eli Lilly, clinical candidate) incorporate the (S)-2-methylazetidine moiety as a critical pharmacophoric element for KHK inhibition. PF-06835919 displays IC₅₀ values of 8.4 nM (KHK-C) and 66 nM (KHK-A) [1]; LY3522348 was optimized starting from (S)-2-(2-methylazetidin-1-yl)-6-(1H-pyrazol-4-yl)-4-(trifluoromethyl)nicotinonitrile [2]. (S)-1-Boc-2-methylazetidine serves as the direct N-protected precursor to the (S)-2-methylazetidine building block used in both programs. The >99% ee accessible via the Dowling synthetic routes ensures that the final drug substance meets enantiopurity specifications without additional chiral purification. Procurement of the pre-resolved (S)-Boc-protected form eliminates the need for in-house chiral resolution, reduces process development time, and ensures batch-to-batch consistency—a critical requirement for GMP API manufacturing.

CNS-Targeted Lead Optimization Leveraging Azetidine Bioisosteric Replacement of Pyrrolidine

The azetidine scaffold's pKa (11.29) is essentially identical to pyrrolidine (11.31), allowing it to function as a direct bioisostere while offering a more compact and rigid architecture [1]. This is supported by class-level evidence demonstrating 5-fold greater psychotropic potency for an azetidine nicotine analog compared to (-)-nicotine [2]. For CNS drug discovery programs targeting nicotinic acetylcholine receptors (nAChRs), glycine transporters (GlyT1), or other neurological targets where pyrrolidine-containing ligands have shown activity, (S)-1-Boc-2-methylazetidine provides a chirally pure, orthogonally protected entry point for systematic SAR exploration. The favorable LogP (2.02) and low TPSA (29.54 Ų) of the Boc-protected building block predict good BBB permeability potential for derived compounds, making it a strategic choice for CNS-focused library synthesis.

Design and Synthesis of Chiral Azetidine-Based Ligands and Organocatalysts for Asymmetric Synthesis

Enantiomerically pure azetidines have been established as effective chiral auxiliaries and ligands for enantioselective catalysis [1]. The preparation of a new class of azetidine-based auxiliaries demonstrated selectivities in BBr₃-catalyzed Diels-Alder reactions that were compared favorably against proline-derived ligands and known prolinol auxiliaries. The (S)-configured 2-methyl substituent introduces a well-defined chiral environment adjacent to the nitrogen coordination site, while the N-Boc group provides a handle for further N-functionalization or can be removed to expose the secondary amine for direct metal coordination. The 97.7-98% enantiopurity of commercial (S)-1-Boc-2-methylazetidine ensures that catalyst performance is not compromised by the presence of the antagonistic (R)-enantiomer, which can erode enantioselectivity in catalytic applications. This scenario is particularly relevant for academic and industrial groups developing new asymmetric methodologies where ligand enantiopurity directly determines product ee.

Synthesis of Conformationally Constrained Peptidomimetics Incorporating the (S)-2-Methylazetidine Scaffold

The azetidine ring serves as a conformationally constrained proline mimetic or β-turn inducer in peptidomimetic design [1]. The (S)-2-methyl substitution pattern restricts the available conformational space of the azetidine ring, influencing the puckering preference of the four-membered ring and thereby the secondary structure of peptides into which it is incorporated. The N-Boc protection is orthogonal to standard Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where Boc groups remain intact during Fmoc deprotection (piperidine) and can be selectively removed with TFA at the final cleavage step [2]. The high enantiopurity (>99% ee at precursor stage) ensures that diastereomeric peptide products are not formed, which is essential for interpreting structure-activity relationships in peptide-based probe and drug discovery. The non-volatile, room-temperature-stable Boc-protected form is readily weighed and handled in the parallel synthesis format typical of peptidomimetic library production.

Quote Request

Request a Quote for (S)-1-Boc-2-methylazetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.